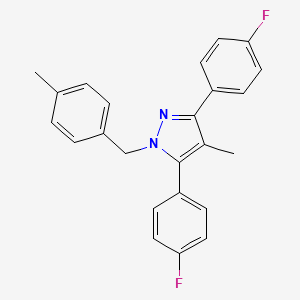![molecular formula C24H22N4O B14925467 6-cyclopropyl-3-methyl-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925467.png)
6-cyclopropyl-3-methyl-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-CYCLOPROPYL-3-METHYL-N~4~-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and a phenyl group attached to a pyrazolopyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-3-METHYL-N~4~-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including cyclization, substitution, and coupling reactions. One common synthetic route involves the following steps:
Cyclization: Formation of the pyrazolopyridine core through cyclization reactions.
Substitution: Introduction of the cyclopropyl, methyl, and phenyl groups via substitution reactions.
Coupling: Coupling reactions to attach the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-CYCLOPROPYL-3-METHYL-N~4~-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazolopyridine core.
Substitution: The compound can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with altered functional groups.
Aplicaciones Científicas De Investigación
6-CYCLOPROPYL-3-METHYL-N~4~-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-CYCLOPROPYL-3-METHYL-N~4~-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 6-CYCLOPROPYL-3-METHYL-N~4~-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
- 6-CYCLOPROPYL-3-METHYL-N~4~-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 6-CYCLOPROPYL-3-METHYL-N~4~-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit distinct pharmacological properties and chemical reactivity, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C24H22N4O |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
6-cyclopropyl-3-methyl-N-(3-methylphenyl)-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H22N4O/c1-15-7-6-8-18(13-15)25-24(29)20-14-21(17-11-12-17)26-23-22(20)16(2)27-28(23)19-9-4-3-5-10-19/h3-10,13-14,17H,11-12H2,1-2H3,(H,25,29) |
Clave InChI |
URHUXUDAVHJGHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C)C5CC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,6-dichlorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B14925388.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]piperidine-3-carboxamide](/img/structure/B14925401.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(4-fluorobenzyl)-4-(2-methylpropyl)benzenesulfonamide](/img/structure/B14925403.png)
![2-{[(2E)-3-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B14925409.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)acetamide](/img/structure/B14925420.png)
![1-benzyl-6-ethyl-N-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925430.png)
![(2E)-1-(5-chlorothiophen-2-yl)-3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}prop-2-en-1-one](/img/structure/B14925436.png)

![N-{4-[(6-chloropyridazin-3-yl)amino]phenyl}-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14925444.png)
![2-{(1E)-3-[(2-chloro-5-nitrophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B14925460.png)
![6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925466.png)
![1-(difluoromethyl)-N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B14925469.png)
![1-butyl-6-cyclopropyl-N-(2-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925476.png)
![6-cyclopropyl-N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925483.png)
